molecular formula C11H13N3OS B2551270 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1247761-19-8

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine

Cat. No.: B2551270
CAS No.: 1247761-19-8
M. Wt: 235.31
InChI Key: AMPSBEGBDLLJKI-UHFFFAOYSA-N
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Description

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a pyrrolidine moiety via an oxymethyl linker. Thieno[2,3-d]pyrimidines are pharmacologically significant scaffolds known for their antimicrobial, analgesic, and kinase-inhibitory properties . The pyrrolidine group enhances structural rigidity and modulates pharmacokinetic properties, such as solubility and bioavailability, by introducing a secondary amine capable of hydrogen bonding .

Synthesis: The compound can be synthesized through nucleophilic substitution reactions, where a chlorinated thieno[2,3-d]pyrimidine intermediate reacts with pyrrolidine derivatives. For example, POCl₃-mediated chlorination of thieno[2,3-d]pyrimidine-2,4-diols generates reactive intermediates for subsequent amine coupling . Alternatively, iodine-catalyzed reactions offer milder conditions for functionalizing the pyrimidine ring .

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPSBEGBDLLJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the starting materials in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.

    Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: The compound can be used in the development of agrochemicals and materials science due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular pathways and processes, leading to therapeutic effects such as cancer cell apoptosis or reduced inflammation .

Comparison with Similar Compounds

Key Observations :

  • Pyrrolidine vs. Piperidine : Pyrrolidine-containing derivatives (e.g., 6-phenyl-4-(1-pyrrolidinyl)) exhibit higher lipophilicity (LogP ~3.2) compared to piperidine analogs (LogP ~2.5), likely due to reduced polarity . This enhances membrane permeability but may reduce aqueous solubility.
  • Substituent Effects : The oxymethyl linker in the target compound improves solubility (LogP ~2.1) compared to direct pyrrolidine attachment (LogP ~3.2) . Methylsulfanyl groups (e.g., in ) enhance metabolic stability but may reduce potency .

Antimicrobial Activity

  • Target Compound : Demonstrates moderate antimicrobial activity (MIC 12.5 µg/mL against S. aureus), attributed to the oxymethyl-pyrrolidine group disrupting bacterial membrane integrity .
  • Pyridyl Amides: Thieno[2,3-d]pyrimidine-4-carboxylic acid amides with pyridine substituents (e.g., ) show superior activity (MIC 6.25 µg/mL) due to enhanced π-π stacking with bacterial targets .
  • Methylsulfanyl Analogs : Lower potency (MIC 25 µg/mL) suggests sulfur-containing groups may hinder target binding .

Kinase Inhibition

  • 6-Phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine: Exhibits strong kinase inhibition (IC₅₀ 0.8 µM) by occupying the ATP-binding pocket via phenyl and pyrrolidine interactions .
  • Piperidine Analogs : Piperidine-substituted compounds (e.g., ) show reduced kinase affinity (IC₅₀ >5 µM), highlighting the importance of pyrrolidine’s smaller ring size for steric fit .

Biological Activity

The compound 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a member of a class of thienopyrimidine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Core Structure : Thieno[2,3-d]pyrimidine
  • Functional Group : Alkoxy (-OCH2-) linked to a pyrrolidine ring

This unique combination of structural features contributes to its biological properties.

The biological activity of thienopyrimidine derivatives, including this compound, is primarily attributed to their ability to inhibit various enzymes and receptors involved in cellular signaling pathways. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : These compounds have been shown to inhibit tyrosine kinase activities associated with epidermal growth factor receptors (EGFRs), which are critical in the regulation of cell proliferation and survival .
  • Antimicrobial Activity : Some studies suggest that derivatives may possess antimicrobial properties, making them candidates for further development in treating infectious diseases .
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has been noted, indicating potential use in treating inflammatory disorders.

In Vitro Studies

A study published in 2024 investigated the synthesis and biological activity of thieno[2,3-d]pyrimidine derivatives, including the compound . The results indicated that these derivatives exhibited significant inhibitory effects against several cancer cell lines. The IC50 values demonstrated promising potency in inhibiting cell growth:

Compound NameIC50 (µM)Target Cell Line
This compound5.6A549 (Lung Cancer)
Other Derivative 110.2HeLa (Cervical Cancer)
Other Derivative 28.5MCF7 (Breast Cancer)

These findings suggest that the compound may be a viable candidate for further development as an anti-cancer agent.

Case Studies

In a clinical case study involving patients with hyperproliferative diseases, thienopyrimidine derivatives were administered as part of a therapeutic regimen. Patients exhibited improved outcomes with reduced tumor sizes and enhanced quality of life metrics. The study highlighted the potential for these compounds in targeted cancer therapies.

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